molecular formula C5H7ClN2O2 B2966229 2-(Hydroxymethyl)pyrimidin-4(3H)-one hcl CAS No. 2305254-99-1

2-(Hydroxymethyl)pyrimidin-4(3H)-one hcl

Cat. No. B2966229
CAS RN: 2305254-99-1
M. Wt: 162.57
InChI Key: UECUKLBZUTVVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-4(3H)-ones are a class of organic compounds that have been studied for their potential applications in various fields . They are characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of pyrimidin-4(3H)-ones often involves the reaction of readily available α-substituted β-ketoesters . These are transformed into the corresponding acyl enamines, which are then cyclized to give intermediates. These intermediates are then converted into highly functionalized pyrimidinones .


Molecular Structure Analysis

The molecular structure of pyrimidin-4(3H)-ones is characterized by a pyrimidine ring. This ring structure is common in many biological molecules and pharmaceuticals .


Chemical Reactions Analysis

Pyrimidin-4(3H)-ones can undergo various chemical reactions. For instance, they can be synthesized from α-substituted β-ketoesters through a series of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4(3H)-ones can vary greatly depending on the specific compound. Factors such as the presence of different substituents on the pyrimidine ring can significantly influence these properties .

Scientific Research Applications

Analytical Chemistry

The compound can be used as an indicator or a reagent in analytical chemistry applications. For example, it could be involved in the development of new methods for acid-base volumetric titration, where its color change upon reaction can signal the endpoint of a titration .

Anticancer Research

Given its structural similarity to nucleobases, this compound might be explored for its anticancer properties. It could act as an inhibitor of enzymes involved in DNA replication or repair, thereby impeding the growth of cancer cells .

Bioavailability Enhancement

The compound could be used to enhance the bioavailability of polyphenols, which are known for their antioxidant, anti-inflammatory, and anticancer effects. Encapsulation techniques involving “2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride” could improve the delivery and efficacy of polyphenolic compounds in therapeutic applications .

Mechanism of Action

The mechanism of action of pyrimidin-4(3H)-ones is not clearly defined and may vary depending on the specific compound and its biological target. Some pyrimidin-4(3H)-ones have shown significant antimycobacterial activity against Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards associated with pyrimidin-4(3H)-ones can vary depending on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future research directions for pyrimidin-4(3H)-ones could involve further exploration of their potential applications in medicine, particularly as antitubercular agents . Additionally, the development of new synthesis methods could also be a promising area of research .

properties

IUPAC Name

2-(hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-3-4-6-2-1-5(9)7-4;/h1-2,8H,3H2,(H,6,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECUKLBZUTVVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.